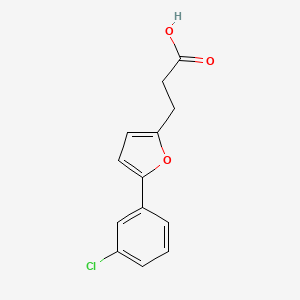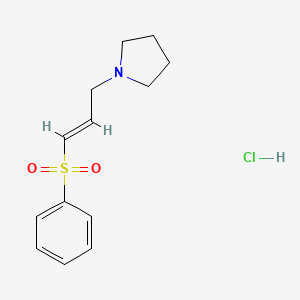
Dispiro(2.0.2.4)decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dispiro(2024)decane is a unique organic compound with the molecular formula C₁₀H₁₆ It is characterized by its distinctive structure, which includes two spiro-connected cyclopropane rings and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro(2.0.2.4)decane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropane derivatives with cyclohexane derivatives in the presence of a strong base or catalyst. The reaction conditions often require precise temperature control and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While this compound is not widely produced on an industrial scale, its synthesis in research laboratories follows similar principles to those used in small-scale synthesis. The key challenge in industrial production is the optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Dispiro(2.0.2.4)decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions can result in halogenated derivatives or other functionalized compounds.
Scientific Research Applications
Dispiro(2.0.2.4)decane has several applications in scientific research, including:
Chemistry: It serves as a model compound for studying spirocyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: Its stability and reactivity make it useful in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which Dispiro(2.0.2.4)decane exerts its effects depends on the specific application. In chemical reactions, its spirocyclic structure can influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with molecular targets through non-covalent interactions, such as hydrogen bonding or van der Waals forces. The exact pathways involved are subject to ongoing research and may vary depending on the context.
Comparison with Similar Compounds
Dispiro(2.0.2.4)decane can be compared with other spirocyclic compounds, such as:
Dispiro(3.1.3.1)decane: This compound has a similar spirocyclic structure but with different ring sizes, leading to variations in reactivity and stability.
Spiro[4.4]nonane: Another spirocyclic compound with a different ring system, which can result in distinct chemical properties.
Spiro[5.5]undecane:
The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties, which make it a valuable compound for various research applications.
Properties
CAS No. |
24029-74-1 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
dispiro[2.0.24.43]decane |
InChI |
InChI=1S/C10H16/c1-2-4-10(7-8-10)9(3-1)5-6-9/h1-8H2 |
InChI Key |
BNGAGYMTAFZQJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC2)C3(C1)CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



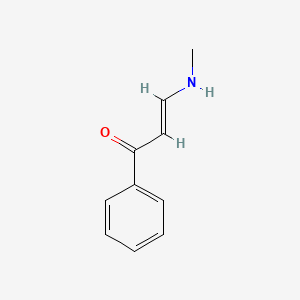
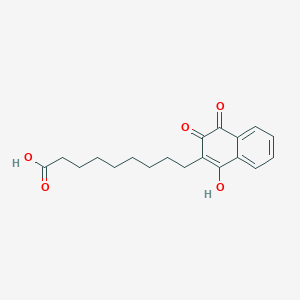
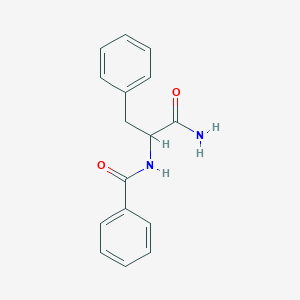
![Ethyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]amino}benzoate](/img/structure/B11943176.png)
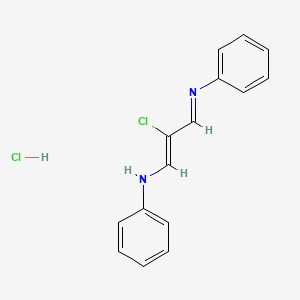
![7-Methoxy-4,5,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3(3aH,3bH)-dione](/img/structure/B11943196.png)
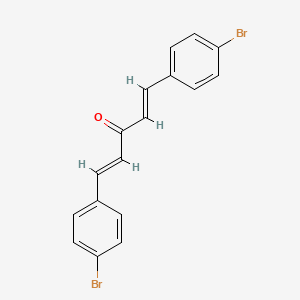
![(2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone](/img/structure/B11943206.png)

